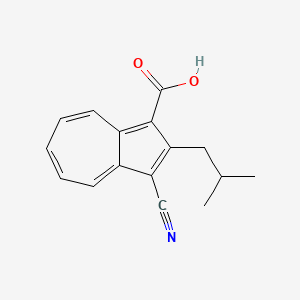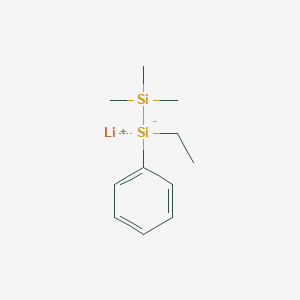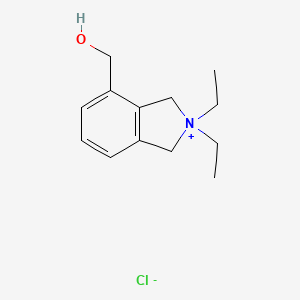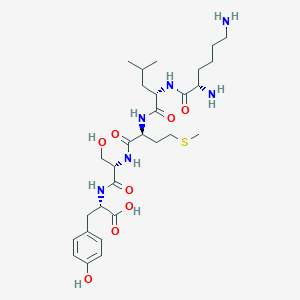
N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-lysine is a synthetic peptide composed of seven alanine residues and one lysine residue, with an acetyl group attached to the N-terminus
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid (lysine) to the resin, followed by the stepwise addition of protected alanine residues. Each addition involves the coupling of the amino acid’s carboxyl group to the amino group of the growing peptide chain, facilitated by coupling reagents such as HBTU or DIC. After the assembly of the peptide chain, the acetyl group is introduced at the N-terminus using acetic anhydride or acetyl chloride. Finally, the peptide is cleaved from the resin and deprotected to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-throughput synthesis and purification techniques, such as HPLC, ensures the production of high-purity peptides suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-lysine can undergo several types of chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the peptide into smaller fragments.
Oxidation: The lysine residue can be oxidized to form various derivatives, such as this compound sulfoxide.
Substitution: The acetyl group at the N-terminus can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyl group under mild conditions.
Major Products Formed
Hydrolysis: Produces smaller peptide fragments and free amino acids.
Oxidation: Results in oxidized derivatives of the peptide.
Substitution: Yields peptides with modified N-termini, depending on the nucleophile used.
Applications De Recherche Scientifique
N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-lysine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Pharmacology: Investigated for its potential as a drug delivery vehicle due to its biocompatibility and ability to penetrate cell membranes.
Materials Science: Explored for its use in the development of peptide-based hydrogels and nanomaterials for biomedical applications.
Mécanisme D'action
The mechanism of action of N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-lysine involves its interaction with biological membranes and proteins. The peptide can insert into lipid bilayers, altering membrane properties and potentially facilitating the delivery of therapeutic agents. Additionally, the peptide can bind to specific protein targets, influencing their activity and stability. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine: Similar structure but lacks the lysine residue, affecting its interaction with biological systems.
N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-glutamine:
N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-serine: Incorporates a serine residue, providing different functional group reactivity.
Uniqueness
N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-lysine is unique due to the presence of the lysine residue, which introduces a positive charge at physiological pH. This charge can enhance interactions with negatively charged biological molecules, such as nucleic acids and phospholipids, making it particularly useful in drug delivery and biomaterials research .
Propriétés
Numéro CAS |
784139-92-0 |
|---|---|
Formule moléculaire |
C26H46N8O9 |
Poids moléculaire |
614.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-6-aminohexanoic acid |
InChI |
InChI=1S/C26H46N8O9/c1-12(28-18(7)35)20(36)29-13(2)21(37)30-14(3)22(38)31-15(4)23(39)32-16(5)24(40)33-17(6)25(41)34-19(26(42)43)10-8-9-11-27/h12-17,19H,8-11,27H2,1-7H3,(H,28,35)(H,29,36)(H,30,37)(H,31,38)(H,32,39)(H,33,40)(H,34,41)(H,42,43)/t12-,13-,14-,15-,16-,17-,19-/m0/s1 |
Clé InChI |
BBEJHJPQYICKAM-FRKKCSITSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)C |
SMILES canonique |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Chlorophenyl)(2,4-difluorophenyl)methyl]piperazine](/img/structure/B14226700.png)
![(4Z)-N-(3,5-Dimethylphenyl)-1,5,6-trimethylfuro[2,3-d]pyrimidin-4(1H)-imine](/img/structure/B14226705.png)



![4-[1-(4-Hydroxy-2-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-3-methylphenol](/img/structure/B14226725.png)
![2,3-Dihydrothieno[2,3-b][1,4]dioxine-6-carbaldehyde](/img/structure/B14226733.png)
![1H-Indole, 3-[[4-(2,5-dimethylphenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14226740.png)
![[3-(Ethenyloxy)oct-1-yn-1-yl]cyclopropane](/img/structure/B14226744.png)

![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3-quinolinyl)-](/img/structure/B14226757.png)
![Ethyl [(1R)-1-methyl-2-oxocyclohexyl]acetate](/img/structure/B14226771.png)
![(1H-Indazol-3-yl)(2-{[(1H-indazol-5-yl)methyl]amino}phenyl)methanone](/img/structure/B14226772.png)

